molecular formula C8H6N2O B1315990 3-Oxo-3-pyridin-3-yl-propionitrile CAS No. 30510-18-0

3-Oxo-3-pyridin-3-yl-propionitrile

Cat. No. B1315990
CAS RN: 30510-18-0
M. Wt: 146.15 g/mol
InChI Key: MDNYQXMCDAKSIW-UHFFFAOYSA-N
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Description

  • Molecular Weight : 146.15 g/mol .

Molecular Structure Analysis

The compound consists of a pyridine ring attached to a propionitrile group. The piperidine ring exhibits a chair conformation, and its least-squares plane makes a dihedral angle with the propane-nitrile unit .


Physical And Chemical Properties Analysis

  • InChI Code : 1S/C8H6N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6H,3H2 .
  • Appearance : Yellowish crystalline material .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

3-Oxo-3-pyridin-3-yl-propionitrile: has been studied for its potential antiproliferative effects, particularly against liver carcinoma cell lines such as HEPG2 . This compound is part of a class of cyanopyridines, which have shown promise in inhibiting tumor growth. The specific mechanisms by which these compounds exert their effects are still under investigation, but they may involve interactions with cellular DNA or inhibition of key enzymes involved in cell division.

Material Science: Synthesis of Novel Compounds

In material science, 3-Oxo-3-pyridin-3-yl-propionitrile serves as a precursor for synthesizing novel compounds with potential applications in various industries . These synthesized materials could have unique properties making them suitable for use in electronics, coatings, or as catalysts in chemical reactions.

Chemical Synthesis: Intermediate for Complex Molecules

This compound is used as an intermediate in the chemical synthesis of more complex molecules . Its structure allows for various chemical modifications, enabling the creation of a diverse range of derivatives with different properties and potential uses.

Chromatography: Analytical Applications

In analytical chemistry, particularly chromatography, 3-Oxo-3-pyridin-3-yl-propionitrile can be used as a standard or reference compound . Its well-defined properties help in the calibration of equipment and in the analysis of chemical mixtures.

Pharmacological Research: Drug Development

The pharmacological profile of 3-Oxo-3-pyridin-3-yl-propionitrile and its derivatives is of interest in drug development . Its core structure is common in many bioactive compounds, and modifications to this core can lead to new drugs with antihypertensive, anti-inflammatory, or analgesic properties.

ADMET Analysis: Safety and Efficacy in Drug Candidates

3-Oxo-3-pyridin-3-yl-propionitrile: is also relevant in the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of drug candidates . Understanding the ADMET profile of a compound is crucial for predicting its safety and efficacy as a potential drug.

Safety and Hazards

  • Hazard Statements : Relevant safety information is available in the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-oxo-3-pyridin-3-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNYQXMCDAKSIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40577589
Record name 3-Oxo-3-(pyridin-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-pyridin-3-yl-propionitrile

CAS RN

30510-18-0
Record name 3-Oxo-3-(pyridin-3-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40577589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Oxo-3-(3-pyridinyl)propanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl nicotinate (30.24 g, 0.20 mol) in toluene (anhydrous, 200 mL) was added NaH (18.64 g, 0.47 mol, 60% in mineral oil). The resulting suspension was heated at 90° C. and acetonitrile (anhydrous, 24.74 ml, 0.47 mol) was added into this suspension via syringe under nitrogen and the reaction was heated at 90° C. overnight. The reaction mixture was cooled to ambient temperature and the resulting solid material was collected by filtration. The crude product was dried in vacuo and used directly in the next step. For analytical purposes, the solid was dissolved in water. The pH was adjusted to 5 by aqueous HCl and the solution extracted with DCM. The organic layer was dried over Na2SO4 and the solvent was removed in vacuo to afford a sample of the product for characterization. 1H NMR (CDCl3): δ 9.2 (s, 1H), 8.8 (d, 1H), 8.2 (d, 1H), 7.5 (dd, 1H), 4.1 (s, 2H)
Quantity
30.24 g
Type
reactant
Reaction Step One
Name
Quantity
18.64 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24.74 mL
Type
reactant
Reaction Step Two

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